3-(Pyrazin-2-yl)-5-chlorophenylboronic acid
Beschreibung
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid is a boronic acid derivative featuring a pyrazine heterocycle and a 5-chlorophenyl group. Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, imparts distinct electronic properties compared to single-nitrogen heterocycles like pyridine. The chlorine substituent on the phenyl ring enhances electron-withdrawing effects, influencing the compound’s reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials science applications .
Eigenschaften
Molekularformel |
C10H8BClN2O2 |
|---|---|
Molekulargewicht |
234.45 g/mol |
IUPAC-Name |
(3-chloro-5-pyrazin-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C10H8BClN2O2/c12-9-4-7(3-8(5-9)11(15)16)10-6-13-1-2-14-10/h1-6,15-16H |
InChI-Schlüssel |
JIBYCIVSBGMRDW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)Cl)C2=NC=CN=C2)(O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid typically involves:
- Functionalization of the chlorophenyl ring at the 5-position.
- Introduction of the pyrazin-2-yl substituent at the 3-position.
- Installation of the boronic acid group on the phenyl ring.
The key step is often a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated pyrazine and a chlorophenylboronic acid or its derivative.
Suzuki-Miyaura Cross-Coupling Approach
A representative method involves coupling 2-chloropyrazine derivatives with 5-chlorophenylboronic acid or its protected forms under palladium catalysis.
-
- Palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).
- Base such as sodium carbonate.
- Solvent mixture of benzene, methanol, and water.
- Heating under reflux for approximately 5 hours.
Procedure:
A solution of 1-Boc-6-(2,4-difluorophenoxy)-3-iodo-1H-pyrazolo[4,3-c]pyridine (a related heteroaryl iodide) and 2-chlorophenylboronic acid in benzene and methanol is stirred, followed by addition of the palladium catalyst and sodium carbonate. The mixture is refluxed, then cooled, filtered, and purified by chromatography to isolate the coupled product.
This approach can be adapted to prepare 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid by selecting appropriate pyrazine and chlorophenylboronic acid substrates.
Preparation of Boronic Acid Precursors
Boronic acids such as 5-chlorophenylboronic acid can be synthesized via:
-
- Using palladium-catalyzed Miyaura borylation of aryl chlorides or bromides with bis(pinacolato)diboron.
- Conditions typically involve Pd catalysts, base, and solvents like dioxane or THF.
These boronic acid precursors are then used in cross-coupling reactions to attach the pyrazinyl group.
Oxidation and Functional Group Interconversions
In some synthetic routes, oxidation steps are used to modify intermediates:
- For example, oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate with potassium persulfate in acetonitrile in the presence of sulfuric acid yields oxidized intermediates in 75-80% yield.
Such oxidation steps may be part of multi-step syntheses leading to pyrazinyl-substituted boronic acids.
Data Tables: Stock Solution Preparation and Yields
Stock Solution Preparation of 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 4.2654 mL | 21.3268 mL | 42.6536 mL |
| 5 mM Solution | 0.8531 mL | 4.2654 mL | 8.5307 mL |
| 10 mM Solution | 0.4265 mL | 2.1327 mL | 4.2654 mL |
Note: Solutions are typically prepared in DMSO or other suitable solvents, ensuring clarity before sequential addition of co-solvents such as PEG300, Tween 80, or corn oil for in vivo formulations.
Representative Yields from Literature
Summary of Preparation Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding phenol or quinone derivatives.
Reduction: Formation of the corresponding amine or hydrocarbon derivatives.
Substitution: Halogenation, nitration, or sulfonation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenation with chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products
The major products formed from these reactions include substituted pyrazine derivatives, chlorophenyl derivatives, and various functionalized boronic acids.
Wissenschaftliche Forschungsanwendungen
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its potential in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Wirkmechanismus
The mechanism of action of 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid is primarily related to its ability to form reversible covalent bonds with biological targets. The boronic acid moiety can interact with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites. This interaction can disrupt the normal function of the enzyme, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural and Electronic Comparisons
Key Observations:
- Electronic Effects: The pyrazine ring in the target compound is more electron-deficient than pyridine, accelerating transmetalation in cross-couplings. Chlorine further enhances this effect, contrasting with CF₃ in [2-chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid, which combines steric bulk with strong electron withdrawal .
- Thermal Stability: Chloro-substituted phenylboronic acids (e.g., 5-chloro derivatives) exhibit higher thermal stability compared to non-halogenated analogs, as inferred from thermogravimetric analysis (TGA) data in similar compounds .
- Solubility: Pyrazine’s polarity may improve solubility in polar aprotic solvents (e.g., DMF or THF) compared to carbazole-containing analogs, which are more lipophilic .
Reactivity in Cross-Coupling Reactions
The target compound’s reactivity is influenced by the synergistic effects of pyrazine and chlorine:
- Suzuki-Miyaura Coupling: Pyrazine’s electron deficiency lowers the energy barrier for transmetalation, enabling efficient coupling with aryl halides. This contrasts with pyridineboronic acids, which require higher catalyst loading or elevated temperatures .
- Ortho Effect: The chlorine at the 5-position on the phenyl ring may sterically hinder coupling at adjacent positions, directing reactions to meta or para sites. This is analogous to observations in 2-chloro-5-methoxyphenylboronic acid .
Biologische Aktivität
3-(Pyrazin-2-yl)-5-chlorophenylboronic acid is a boronic acid derivative notable for its potential biological activities. This compound is characterized by a pyrazine ring and a chlorophenyl group, with the molecular formula and a molecular weight of 236.46 g/mol. The biological activity of this compound primarily stems from its ability to interact with various enzymes and biological targets, making it a subject of interest in medicinal chemistry and drug design.
The boronic acid functional group in 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid allows it to form reversible covalent bonds with diols, which is crucial for its role as an enzyme inhibitor. Research indicates that boronic acids can effectively inhibit proteases and kinases by covalently binding to specific amino acid residues within these enzymes, thereby enhancing their efficacy as inhibitors.
Biological Activities
Comparative Analysis
To contextualize the biological activity of 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid, it is useful to compare it with other structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Chloro-4-fluorophenylboronic acid | Contains fluorine; used in similar reactions. | |
| 2,3-Dichlorophenylboronic acid | Has two chlorine atoms; different reactivity profile. | |
| (3,4,5-Trichlorophenyl)boronic acid | Highly chlorinated; potential for different biological interactions. | |
| 3,5-Dichlorophenylboronic acid | Similar structural features; used in various synthetic applications. |
These comparisons highlight the unique reactivity patterns and potential applications of these compounds in both organic synthesis and medicinal chemistry.
Case Studies and Research Findings
Recent studies have focused on the broader category of boronic acids and their derivatives, revealing significant insights into their biological activities:
- In Vitro Studies : Research has demonstrated that certain boron-containing compounds exhibit potent anticancer activity by inducing DNA damage and promoting cell cycle arrest in cancer cell lines . For example, compounds similar to 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid have shown effectiveness against renal cancer cells by suppressing key oncogenic pathways.
- Mechanistic Insights : Investigations into the mechanisms of action of boronic acids reveal that they can induce apoptosis in cancer cells through various pathways, including upregulation of DNA damage markers like p-H2AX .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid, and how can reaction conditions be optimized?
- Synthesis Routes : Typical synthesis involves Suzuki-Miyaura cross-coupling reactions, where a pyrazinyl halide reacts with a 5-chlorophenylboronic acid precursor. Alternative routes may involve sequential functionalization of the phenyl ring with chlorine and pyrazine moieties.
- Optimization : Key parameters include temperature (60–100°C), solvent choice (e.g., THF or DMF for solubility), and catalyst loading (e.g., 1–5 mol% Pd catalysts). Adjusting pH to ~7–9 minimizes boronic acid decomposition .
- Validation : Monitor reaction progress via TLC or HPLC. Purification often employs column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- NMR Spectroscopy : , , and NMR to verify substituent positions and boron coordination .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) .
- Purity Assessment :
- HPLC : Retention time and peak area analysis (>95% purity threshold).
- Melting Point : Consistency with literature values (if available) .
Q. How should researchers handle and store 3-(Pyrazin-2-yl)-5-chlorophenylboronic acid to ensure stability?
- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent boronic acid oxidation. Use desiccants to avoid moisture absorption .
- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, THF). Pre-dissolve in degassed solvents for reactions .
Advanced Research Questions
Q. How does the electronic environment of the boronic acid group influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing chlorine and pyrazine substituents enhance the electrophilicity of the boron atom, accelerating transmetallation with palladium catalysts.
- Kinetic Studies : Reaction rates can be quantified under varying pH and temperature using NMR or stopped-flow techniques .
- Computational Support : Density Functional Theory (DFT) calculations model charge distribution and transition states .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?
- Data Reconciliation : Compare ligand systems (e.g., SPhos vs. XPhos), base effects (KCO vs. CsCO), and solvent polarity. For example, higher yields are reported in THF than in DMSO due to reduced boronic acid protodeboronation .
- Reproducibility Checks : Validate literature protocols with controlled O/moisture exclusion .
Q. How can computational methods predict the binding affinity of this compound to biological targets (e.g., enzymes)?
- Molecular Docking : Use software like AutoDock to simulate interactions with active sites (e.g., proteases or kinases).
- Binding Affinity Quantification : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provide experimental validation of computational predictions .
Q. What are the challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?
- Functionalization Limitations : Steric hindrance from the pyrazine and chlorine groups complicates further electrophilic substitution.
- Workarounds : Use directed ortho-metalation or transition-metal-catalyzed C–H activation to introduce substituents .
Key Recommendations for Researchers
- Prioritize anhydrous conditions and inert atmospheres for synthesis and handling.
- Cross-validate analytical data with multiple techniques (e.g., NMR + MS) to address purity discrepancies.
- Leverage computational tools for mechanistic studies to reduce experimental trial-and-error.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
